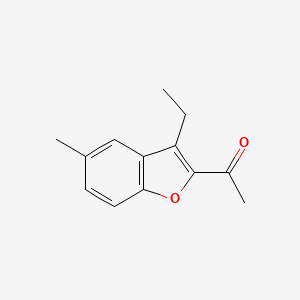

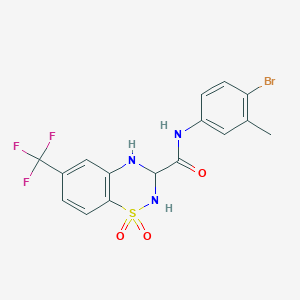

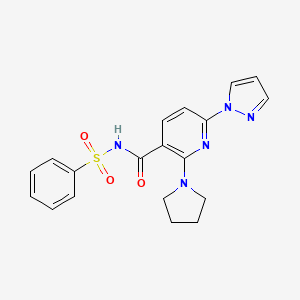

2-(4-(N-((3-(呋喃-2-基)吡嗪-2-基)甲基)磺酰胺基)苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives, including those with sulfonamide groups, has been explored in recent studies. One such study describes the synthesis of novel urea, sulfonamide, and acetamide derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, which were characterized using NMR and LC-MS analysis . Another research effort reports the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides through a one-pot three-component process, highlighting the efficiency of DBU as a catalyst in ethanol . These methods emphasize the importance of mild reaction conditions and environmental considerations in the synthesis of acetamide compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been investigated using various spectroscopic techniques and computational methods. In one study, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were examined using XRD, FT-IR, NMR, and DFT calculations, revealing insights into the molecule's stability and charge transfer . Another study conducted quantum mechanical calculations on a sulfonyl phenyl acetamide, analyzing its electronic structure and physicochemical parameters, which indicated the molecule's chemical reactivity .

Chemical Reactions Analysis

The reactivity of phenoxyacetamide derivatives has been explored, with one study detailing the conversion of phenoxyacetamide into sulfonyl chloride, sulfonamide, and sulfonohydrazide derivatives . This research also discussed the challenges encountered in chlorosulfonating certain phenoxyacetic acids, providing a deeper understanding of the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely tied to their molecular structure and synthesis. The studies mentioned provide a comprehensive view of these properties through experimental and computational analyses. For instance, the hyperpolarizability of 2-phenyl-N-(pyrazin-2-yl)acetamide suggests potential applications in nonlinear optics . Additionally, the antimicrobial activities of the synthesized acetamide derivatives against various bacterial and fungal strains have been evaluated, demonstrating their potential as antimicrobial agents .

科学研究应用

配位络合物和抗氧化活性

新型配位络合物:一项研究探索了吡唑-乙酰胺衍生物与 Co(II) 和 Cu(II) 形成配位络合物的可能性,通过氢键相互作用形成各种超分子结构。这些络合物显示出显着的抗氧化活性,表明类似结构有望用于设计具有抗氧化特性的化合物 (Chkirate 等人,2019 年)。

抗菌剂

合成和抗菌评价:合成包含磺酰胺基团的新型杂环化合物研究展示了潜在的抗菌应用。该研究表明,具有类似结构的化合物可以设计为抗菌剂,有助于新药的开发 (Darwish 等人,2014 年)。

食品化学中的杂环挥发物

杂环挥发物的形成:研究 4-羟基-5-甲基-3(2H)-呋喃酮与半胱氨酸或硫化氢的反应,揭示了复杂挥发性化合物混合物的产生。此类研究突出了呋喃基团化合物在理解食品中风味形成方面的潜力 (Whitfield 和 Mottram,2001 年)。

热解产物

热解产生的乙酰氨基呋喃:对 N-乙酰葡萄糖胺热解的研究确定乙酰氨基呋喃为独特产物,表明在生物或地球化学样品中识别几丁质的潜在应用。这表明研究类似化合物的热解产物可以提供对环境或生物分析的见解 (Franich 等人,1984 年)。

作用机制

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra

Biochemical Pathways

Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Pharmacokinetics

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in effective concentrations.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they lead to the inhibition of the bacteria’s growth.

属性

IUPAC Name |

2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCDQFGLWRACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)